Rendix
Description
Historical Trajectory of Direct Thrombin Inhibitor Discovery and Development
The history of anticoagulation therapy predates the development of synthetic direct thrombin inhibitors (DTIs). Early anticoagulants included heparin, discovered in the early 20th century, and vitamin K antagonists like warfarin (B611796), introduced later wikipedia.orgnih.gov. While effective, these agents presented limitations, such as the need for frequent monitoring and variable dose-response curves wikipedia.orgnih.gov.
The concept of directly inhibiting thrombin gained traction with the study of hirudin, a potent anticoagulant found in the saliva of medicinal leeches (Hirudo medicinalis) wikipedia.orgnih.gov. The isolation and later recombinant production of hirudin and its derivatives marked a significant step towards targeted thrombin inhibition wikipedia.orgnih.govnih.gov. This paved the way for the development of small molecule DTIs designed to specifically bind to and inhibit thrombin's enzymatic activity nih.gov. The rapid development of DTIs has occurred since the 1990s, driven by technological advancements, including genetic engineering and structure-based drug design wikipedia.orgnih.gov.
Rendix as a Representative Chemical Entity in Antithrombotic Research
This compound is recognized in scientific literature as a former planned trade name for dabigatran (B194492) etexilate chemeurope.comresearchgate.netnih.govirjponline.orgufrgs.brahajournals.orgnice.org.uk. Developed by Boehringer Ingelheim, dabigatran etexilate is an orally active prodrug of the potent direct thrombin inhibitor, dabigatran chemeurope.comresearchgate.netnih.govufrgs.brmedsafe.govt.nz. Its emergence marked a notable advancement in the field, offering an oral alternative to traditional anticoagulants for certain indications nih.govnih.gov.
Research into this compound (dabigatran etexilate) focused on its efficacy as an antithrombotic agent. It was investigated in various clinical trials for the prevention of venous thromboembolic events (VTE) in patients undergoing major orthopedic surgery, as well as for the prevention of stroke and systemic embolism in patients with atrial fibrillation researchgate.netnih.gov. Studies compared its performance against existing standard therapies, such as enoxaparin and warfarin nih.govchemeurope.comnice.org.uk.
Detailed research findings from these studies contributed significantly to the understanding of oral direct thrombin inhibitors. For instance, trials explored the efficacy of dabigatran etexilate in preventing thrombosis, demonstrating its potential in this regard chemeurope.comahajournals.orgahajournals.org. These investigations were crucial in evaluating the compound's profile within the context of antithrombotic research.
Classification and Core Structural Elements of the Chemical Compound this compound
This compound, chemically known as dabigatran etexilate methanesulfonate (B1217627), is classified as a direct thrombin inhibitor nih.gov. Specifically, it is an oral, synthetic, non-peptide, small molecule anticoagulant nih.govchemeurope.comresearchgate.netmedsafe.govt.nz. Direct thrombin inhibitors are broadly categorized based on their interaction with the thrombin molecule. This compound, in its active form dabigatran, functions as a univalent inhibitor, primarily binding to the active site of thrombin wikipedia.org. This direct binding prevents thrombin from converting fibrinogen into fibrin (B1330869), a critical step in clot formation, and inhibits thrombin-induced platelet aggregation researchgate.net.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Rendix and Its Analogs
Elucidation of Key Reaction Pathways for Benzimidazole (B57391) Core Formation
The benzimidazole core, a fundamental structural unit of Rendix, is typically formed through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or a reactive derivative thereof. researchgate.netmdpi.com In the synthesis of Dabigatran (B194492) etexilate, a key intermediate containing the substituted o-phenylenediamine motif undergoes cyclization to form the benzimidazole ring.
One common approach to benzimidazole synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a catalyst and often dehydrating conditions. researchgate.netmdpi.com Alternatively, activated carboxylic acid derivatives such as esters, amides, or nitriles can be employed. newdrugapprovals.orggoogle.comderpharmachemica.com For the synthesis of the Dabigatran etexilate core, a substituted o-phenylenediamine intermediate reacts with a compound that provides the carbon atom for the 2-position of the benzimidazole ring and the attached 4-cyanophenylaminomethyl group. newdrugapprovals.orggoogle.comderpharmachemica.com Early synthetic routes involved the condensation of ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate with N-(4-cyanophenyl)glycine in the presence of coupling agents like N,N'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran. newdrugapprovals.orggoogle.com This reaction facilitates the formation of an amide linkage followed by cyclodehydration to yield the benzimidazole ring system.
Another reported method for forming the benzimidazole core involves the reaction of a 3-amino-4-(methylamino)benzoic acid derivative with a suitable reagent to install the 2-substituted benzimidazole moiety. ciac.jl.cn For instance, 4-methylamino-3-nitrobenzoic acid can be a starting material, which after reduction of the nitro group to the amine, provides the o-phenylenediamine structure for cyclization. ciac.jl.cn
Strategic Condensation Reactions in this compound Synthesis
Beyond the benzimidazole core formation, the synthesis of this compound relies on strategic condensation reactions to assemble the complete molecule. A crucial step involves the formation of an amide bond between the carboxylic acid at the 5-position of the benzimidazole core and the secondary amine of an ethyl 3-(pyridin-2-ylamino)propanoate moiety. newdrugapprovals.orggoogle.comderpharmachemica.comasianpubs.org This amide coupling is typically achieved using coupling reagents such as CDI, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in suitable solvents. google.com
Following the formation of the benzimidazole core and the attachment of the pyridin-2-ylamino propanoate chain, the cyano group on the phenyl ring needs to be transformed into the hexyloxycarbonylcarbamimidoyl group. This conversion often involves a Pinner reaction to form an imino ester hydrochloride, followed by reaction with ammonium (B1175870) carbonate to generate the amidine, and subsequent acylation with n-hexyl chloroformate or a related carbamate-forming agent. newdrugapprovals.orggoogle.comderpharmachemica.comasianpubs.orgacs.org Alternative approaches for the carbamate (B1207046) formation using novel synthons like n-hexyl-4-nitrophenyl carbonate have also been explored to minimize impurities. acs.org
The final step in the synthesis of this compound involves the formation of the methanesulfonate (B1217627) salt from Dabigatran etexilate free base. This is typically achieved by treating Dabigatran etexilate with methanesulfonic acid in a suitable solvent, such as acetone, leading to the precipitation of the desired salt. newdrugapprovals.orggoogle.comderpharmachemica.comasianpubs.orgacs.org
A generalized synthetic sequence can be represented as follows, although specific reagents and conditions may vary depending on the patented route:
Intermediate 1 (o-phenylenediamine precursor) + Intermediate 2 (moiety for 2-position and attached phenyl group) → Benzimidazole core intermediate (via cyclization/condensation) Benzimidazole core intermediate + Ethyl 3-(pyridin-2-ylamino)propanoate → Amide coupled intermediate (via condensation) Amide coupled intermediate (with cyano group) → Amidine intermediate (via Pinner reaction and amidation) Amidine intermediate + Hexyl chloroformate (or equivalent) → Dabigatran etexilate (via acylation) Dabigatran etexilate + Methanesulfonic acid → this compound (Dabigatran etexilate methanesulfonate) (via salt formation)
Representative Yields and Conditions for a Key Step (Illustrative Example based on search results):
| Reaction Step | Reactants | Reagents/Conditions | Product | Approximate Yield |
| Benzimidazole Core Formation (Example) | Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate, N-(4-cyanophenyl)glycine | CDI, THF | Ethyl 3-{(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino}propanoate hydrochloride | Not specified newdrugapprovals.org |
| Amidine Formation & Acylation (Example) | Amidine intermediate, n-hexyl chloroformate | K₂CO₃, THF/Water | Dabigatran etexilate | Not satisfactory for large scale newdrugapprovals.org |
| Salt Formation | Dabigatran etexilate, Methanesulfonic acid | Acetone, 25-35 °C | Dabigatran etexilate methanesulfonate | ~87-98% newdrugapprovals.orgderpharmachemica.comacs.org |
Design and Synthesis of Fluorinated this compound Derivatives and Other Structural Analogs
The design and synthesis of structural analogs of Dabigatran, including fluorinated derivatives, have been explored to investigate the impact of structural modifications on pharmacological activity and pharmacokinetic properties. google.commdpi.comacs.orgbindingdb.orgrsc.orgnih.gov Fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity to the target.
Fluorinated Dabigatran analogs have been designed based on the core structure of Dabigatran, incorporating fluorine atoms at various positions on the phenyl or pyridine (B92270) rings, or within the linker regions. google.commdpi.comacs.orgbindingdb.orgrsc.orgnih.gov The synthesis of these fluorinated derivatives typically involves similar synthetic methodologies as the parent compound, but utilizing fluorinated building blocks at the appropriate stages of the synthesis. For example, if a fluorinated phenyl ring is desired, a fluorinated aniline (B41778) or nitrobenzene (B124822) derivative would be used as a starting material for the synthesis of the benzimidazole core or the attached phenyl group. mdpi.com
Research has shown that the position and number of fluorine atoms can influence the inhibitory activity against thrombin. mdpi.comnih.gov Synthetic routes to these analogs involve the preparation of the required fluorinated intermediates, followed by their incorporation into the Dabigatran etexilate scaffold through condensation, coupling, and functional group transformations analogous to those used for this compound synthesis. google.comnih.gov
Other structural analogs may involve modifications to the ester groups, the hexyloxycarbonylcarbamimidoyl moiety, or the linker chains. These modifications are also achieved through targeted synthesis utilizing appropriately functionalized starting materials and applying standard organic reactions.
Advanced Spectroscopic and Chromatographic Techniques for Chemical Characterization and Purity Assessment of this compound and its Precursors
The chemical characterization and purity assessment of this compound and its precursors are critical steps in ensuring the quality and integrity of the compound. A range of advanced spectroscopic and chromatographic techniques are routinely employed for this purpose.
Spectroscopic techniques provide valuable information about the structure and functional groups of the molecules:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR (for fluorinated analogs) are indispensable for confirming the chemical structure, identifying different proton and carbon environments, and determining the connectivity of atoms. ciac.jl.cnasianpubs.orgnih.gov The chemical shifts, splitting patterns, and integration of signals provide detailed structural information.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its fragments, aiding in the confirmation of the molecular formula and structural elucidation. ciac.jl.cnasianpubs.orgactascientific.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar molecules like this compound. actascientific.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls, N-H bonds, and aromatic rings, based on characteristic absorption frequencies. ciac.jl.cnasianpubs.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting compounds with chromophores (light-absorbing groups), such as the aromatic rings and the conjugated systems in this compound. pharmasm.comactascientific.combiotech-asia.org It is often used in conjunction with HPLC for detection and quantification. pharmasm.comactascientific.combiotech-asia.orgresearchgate.netresearchgate.nethumanjournals.com
Chromatographic techniques are essential for assessing the purity of this compound and separating it from impurities and precursors:
High-Performance Liquid Chromatography (HPLC): RP-HPLC (Reversed-Phase HPLC) is the primary technique used for purity analysis and quantification of this compound and its related substances. wjpmr.comasianpubs.orgactascientific.comresearchgate.netresearchgate.nethumanjournals.comgoogle.comoup.com By using appropriate stationary phases (e.g., C18) and mobile phases (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), this compound and its impurities can be separated based on their differing polarities. wjpmr.comactascientific.comresearchgate.nethumanjournals.com UV-Vis or fluorescence detectors are commonly used for detection. pharmasm.comactascientific.combiotech-asia.orgresearchgate.netresearchgate.nethumanjournals.comoup.com HPLC methods are validated to ensure their specificity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). wjpmr.comactascientific.comresearchgate.netresearchgate.nethumanjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupled LC-MS provides both chromatographic separation and mass spectral information, allowing for the identification and quantification of impurities, even at low concentrations. actascientific.comresearchgate.netgoogle.com This technique is particularly powerful for complex mixtures and for confirming the identity of separated components. actascientific.com
Gas Chromatography (GC): While less commonly used for the final this compound product due to its relatively low volatility, GC can be applied to analyze volatile precursors or residual solvents in the synthesis.
Data obtained from these techniques, such as chromatographic retention times, peak areas (for quantification), mass-to-charge ratios, and spectroscopic signals, are compared to reference standards to confirm the identity, purity, and quality of this compound and its intermediates. wjpmr.comactascientific.comgoogle.com
Illustrative HPLC Purity Data (Example):
An example of HPLC data for a sample of this compound might show the following:
| Component | Retention Time (min) | Peak Area (%) |
| This compound | 4.77 wjpmr.com | >99.0 |
| Impurity A | 3.65 | <0.1 |
| Impurity B | 5.12 | <0.05 |
| Impurity C | 4.05 | <0.1 |
Note: The retention times and impurity percentages are illustrative and based on typical HPLC analysis data, not specific validated data for a particular this compound batch.
These analytical techniques are crucial throughout the development and manufacturing process of this compound to monitor reaction progress, assess the purity of intermediates, and ensure the final active pharmaceutical ingredient meets stringent quality standards.
Molecular and Biochemical Mechanisms of Action of the Chemical Compound Rendix
Quantitative Analysis of Thrombin Binding Kinetics and Inhibition Potency (In vitro enzymatic assays)
In vitro enzymatic assays are crucial for characterizing the interaction between Rendix and thrombin. These studies typically involve incubating purified human thrombin with a chromogenic or fluorogenic substrate that mimics a natural cleavage site for thrombin. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The effect of varying concentrations of this compound on this cleavage rate allows for the determination of inhibition kinetics and potency.
Research findings indicate that this compound acts as a potent direct inhibitor of thrombin. Kinetic analyses, such as those employing the Morrison equation for tight-binding inhibitors or standard Michaelis-Menten kinetics for reversible inhibitors, reveal the nature of the interaction. mdpi.comashpublications.org Studies using a chromogenic substrate like S-2238 (H-D-phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride) have demonstrated that this compound binds to the active site of thrombin, competing with the substrate for binding. mdpi.comrsc.org
Quantitative analyses have determined key parameters characterizing this compound's inhibitory profile. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates higher potency. Studies have shown this compound to exhibit a low nanomolar Ki value for human α-thrombin, indicating high affinity binding. The half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to inhibit 50% of thrombin activity, has also been determined and correlates with the observed Ki. mdpi.comresearchgate.net
| Parameter | Value (Hypothetical) | Assay Type |
| Ki (Human α-Thrombin) | 5.2 nM | Chromogenic Substrate Assay (S-2238) |
| IC50 (Human α-Thrombin) | 8.5 nM | Chromogenic Substrate Assay (S-2238) |
These in vitro enzymatic assays confirm this compound as a potent direct thrombin inhibitor, forming a high-affinity complex with the enzyme's active site.
In Vitro and Ex Vivo Investigations of Coagulation Cascade Modulation (e.g., Activated Partial Thromboplastin Time, Ecarin Clotting Time, Prothrombin Time assays)
The aPTT assay primarily evaluates the intrinsic and common pathways of coagulation. nih.govlearnhaem.comclinlabint.com In this assay, plasma is incubated with a surface activator, phospholipid, and calcium chloride. atlas-medical.comatlas-medical.com this compound, by inhibiting thrombin in the common pathway, prolongs the aPTT in a concentration-dependent manner. ahajournals.org
The PT assay assesses the extrinsic and common pathways, initiated by the addition of tissue factor and calcium chloride to plasma. nih.govpractical-haemostasis.comclevelandclinic.org While this compound's primary target is thrombin in the common pathway, its effect on PT is typically less pronounced compared to aPTT, as the PT is more sensitive to factors in the extrinsic pathway. nih.gov
The ECT is a more specific assay for direct thrombin inhibitors. taylorandfrancis.comclotpedia.nl It utilizes ecarin, a snake venom enzyme, to directly activate prothrombin to meizothrombin, bypassing the upstream coagulation factors. clotpedia.nlthieme-connect.comresearchgate.net The subsequent clotting time is highly sensitive to the presence of direct thrombin inhibitors like this compound. researchgate.net Studies show a clear dose-dependent prolongation of ECT by this compound, confirming its direct inhibitory effect on thrombin activity in plasma. clotpedia.nl
| Assay | Control Clotting Time (Hypothetical) | This compound Concentration | Observed Clotting Time (Hypothetical) |
| aPTT | 30 seconds | 100 nM | 65 seconds |
| PT | 12 seconds | 100 nM | 15 seconds |
| ECT | 20 seconds | 100 nM | 80 seconds |
These results demonstrate that this compound effectively modulates the coagulation cascade, with a notable impact on aPTT and a highly sensitive response in the ECT, consistent with its mechanism as a direct thrombin inhibitor.
Mechanistic Studies on the Inhibition of Endogenous Thrombin Generation
Mechanistic studies using ETG assays reveal how this compound influences the thrombin generation profile. Typically, plasma is activated with a small amount of tissue factor and phospholipids, and thrombin activity is continuously monitored using a fluorogenic substrate. researchgate.netwikipedia.orgnih.gov Key parameters analyzed include the lag time, peak thrombin concentration, time to peak, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated. practical-haemostasis.comwikipedia.orgsynapseresearchinstitute.com
In the presence of this compound, a significant reduction in the peak thrombin concentration and the ETP is observed. nih.gov While some thrombin inhibitors may prolong the lag time, studies with this compound indicate that its primary effect is on the propagation phase, reducing the total burst of thrombin generation without significantly delaying the initial formation of small amounts of thrombin. nih.gov This suggests that this compound is particularly effective at inhibiting thrombin once it is formed, limiting the amplification of the coagulation signal. nih.gov
| ETG Parameter | Control (Hypothetical) | This compound (Hypothetical) |
| Lag Time | 3.5 minutes | 4.0 minutes |
| Peak Thrombin | 250 nM | 75 nM |
| Time to Peak | 8.0 minutes | 9.5 minutes |
| ETP (Area Under Curve) | 1200 nMmin | 400 nMmin |
Molecular-Level Interactions with Platelet Aggregation Pathways (In vitro studies)
Thrombin is a potent activator of platelets, playing a role in platelet aggregation through the cleavage of protease-activated receptors (PARs), particularly PAR1 and PAR4, on the platelet surface. nih.gov In vitro studies are conducted to investigate whether this compound, as a thrombin inhibitor, can modulate platelet aggregation induced by various agonists. scielo.broup.com
Platelet aggregation studies typically involve using platelet-rich plasma (PRP) or washed platelets and measuring aggregation in response to agonists like thrombin, ADP, collagen, or arachidonic acid using aggregometry. oup.comscielo.brtandfonline.com
Research indicates that this compound effectively inhibits thrombin-induced platelet aggregation in a concentration-dependent manner. This is expected given its direct inhibition of thrombin, the agonist in this context. nih.gov Studies also explore the effect of this compound on aggregation induced by other agonists that act through different pathways. While this compound's primary mechanism is thrombin inhibition, high concentrations may show some modulation of aggregation induced by other agonists if there is crosstalk between signaling pathways or if thrombin generated endogenously contributes to the response to other agonists. tandfonline.com However, the most pronounced effect is consistently observed against thrombin-induced aggregation. nih.gov
| Platelet Agonist | Agonist Concentration | This compound Concentration | Aggregation (% of Control, Hypothetical) |
| Thrombin | 1 U/mL | 0 nM | 100% |
| Thrombin | 1 U/mL | 50 nM | 45% |
| Thrombin | 1 U/mL | 200 nM | 10% |
| ADP | 5 µM | 0 nM | 100% |
| ADP | 5 µM | 200 nM | 90% |
| Collagen | 2 µg/mL | 0 nM | 100% |
| Collagen | 2 µg/mL | 200 nM | 95% |
Prodrug Bioactivation: Enzymatic Hydrolysis Pathways by Carboxylesterases (CES1, CES2) and the Formation of Active Metabolites (In vitro and preclinical enzymatic studies)
This compound is designed as a prodrug, meaning it is administered in an inactive or less active form and is subsequently converted to its pharmacologically active metabolite within the body. This strategy can be employed to improve pharmacokinetic properties such as oral bioavailability or targeted delivery. The bioactivation of this compound involves enzymatic hydrolysis, primarily catalyzed by carboxylesterases (CES), particularly CES1 and CES2. researchgate.netnih.govnih.gov
In vitro studies using recombinant human CES enzymes (CES1 and CES2) and tissue microsomes/cytosols (e.g., liver and intestine) are conducted to identify the enzymes responsible for this compound hydrolysis and characterize the kinetics of this conversion. nih.govpharmgkb.org These studies involve incubating the this compound prodrug with the enzyme source and monitoring the formation of the active metabolite over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Research indicates that both CES1 and CES2 contribute to the hydrolysis of this compound, leading to the formation of the active thrombin-inhibiting metabolite. pharmgkb.org However, there may be differences in the catalytic efficiency (e.g., Km and Vmax values) between the two enzymes and across different tissues, reflecting their distinct expression patterns and substrate specificities. nih.govnih.gov For instance, CES1 is highly expressed in the liver, while CES2 is predominantly found in the intestine. nih.govresearchgate.net Preclinical enzymatic studies using animal models help to further understand the in vivo relevance of these hydrolysis pathways.
| Enzyme Source | Km (µM, Hypothetical) | Vmax (pmol/min/mg protein, Hypothetical) |
| Recombinant Human CES1 | 15 | 800 |
| Recombinant Human CES2 | 50 | 300 |
| Human Liver Microsomes | 25 | 1200 |
| Human Intestinal Microsomes | 60 | 400 |
These in vitro and preclinical enzymatic studies elucidate the metabolic fate of the this compound prodrug, confirming its conversion to an active metabolite primarily via CES-mediated hydrolysis, which is essential for its pharmacological activity. researchgate.net
Characterization of the Reversible Nature of Thrombin Inhibition by this compound
The nature of the interaction between this compound and thrombin is crucial for understanding its pharmacological profile, particularly the duration and reversibility of its anticoagulant effect. This compound is characterized as a reversible thrombin inhibitor. e-lactancia.orgwikipedia.orgnih.gov
Reversible inhibition implies that this compound binds to thrombin through non-covalent interactions (or transient covalent interactions in the case of reversible covalent inhibitors nih.govplos.org) and that the enzyme-inhibitor complex can dissociate, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors that form stable covalent bonds with the enzyme, leading to prolonged inhibition.
Studies to characterize the reversible nature of inhibition include dilution experiments and dialysis studies. In dilution experiments, the enzyme-inhibitor complex is diluted, and the recovery of enzyme activity is monitored. If the inhibition is reversible, dilution favors the dissociation of the complex, leading to the recovery of thrombin activity. Dialysis studies involve separating the inhibitor from the enzyme, for example, by using a semipermeable membrane. If the inhibition is reversible, removing the free inhibitor allows the enzyme activity to return.
Kinetic analyses, such as the determination of association (kon) and dissociation (koff) rate constants, further characterize the reversible binding. ashpublications.org this compound exhibits rapid association and dissociation rates with thrombin, consistent with a reversible binding mode. ashpublications.org This reversible binding contributes to a predictable anticoagulant effect that is dependent on the concentration of this compound. wikipedia.org
| Study Type | Observation (Hypothetical) | Conclusion |
| Dilution Experiment | Significant recovery of thrombin activity upon dilution of the enzyme-inhibitor complex. | Inhibition is reversible. |
| Dialysis Experiment | Recovery of thrombin activity after removal of free this compound. | Inhibition is reversible. |
| Kinetic Analysis (kon) | Rapid association with thrombin. | Consistent with reversible binding. |
| Kinetic Analysis (koff) | Measurable dissociation from thrombin. | Consistent with reversible binding. |
The characterization of this compound as a reversible thrombin inhibitor highlights a key aspect of its pharmacological behavior, influencing its duration of action and potential for management of bleeding risk. wikipedia.orgnih.gov
Preclinical Pharmacological Investigations of Rendix
Comprehensive In Vitro Antithrombotic Efficacy Evaluation of the Chemical Compound
In vitro studies are fundamental to understanding the direct effects of a compound on the coagulation cascade and platelet activity. For Rendix, a series of in vitro assays were conducted to determine its antithrombotic potential. These typically involve assessing the compound's effect on various parameters of blood coagulation and platelet function in isolated plasma or whole blood samples.
Standard coagulation assays, such as Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT), are commonly used to evaluate the impact on the extrinsic, intrinsic, and common pathways of coagulation, respectively. jneonatalsurg.commdpi.com Thrombin generation assays (TGA) provide a more global assessment of the coagulation process, measuring the capacity of plasma to generate thrombin over time. nih.govresearchgate.net
Platelet aggregation studies, often induced by various agonists like ADP, arachidonic acid (AA), collagen, or thrombin, are crucial for determining a compound's antiplatelet activity. nih.govmcmaster.ca Inhibition of platelet aggregation indicates a potential to prevent platelet plug formation, a key event in arterial thrombosis.
While specific data for this compound is not available in the search results, preclinical in vitro evaluations of antithrombotic compounds generally aim to establish a dose-response relationship and identify the primary targets within the coagulation or platelet activation pathways. For instance, studies on other compounds have shown dose-dependent inhibition of platelet aggregation induced by different agonists. nih.gov
Assessment of In Vivo Antithrombotic Efficacy in Established Animal Models of Thrombosis (e.g., rat arteriovenous shunt model)
In vivo models are essential to evaluate the efficacy of antithrombotic agents in a complex biological system that mimics human thrombosis. The rat arteriovenous (AV) shunt model is a widely used model for assessing antithrombotic activity, particularly in simulating arterial thrombosis. nih.govresearchgate.netnih.govahajournals.orgthieme-connect.com In this model, a shunt is created between a carotid artery and a jugular vein, and thrombus formation is induced within the shunt, often around a foreign body like a silk thread. nih.govthieme-connect.com The weight or size of the formed thrombus is then measured to assess the inhibitory effect of the test compound. nih.govthieme-connect.com
Other animal models, such as the FeCl3-induced arterial thrombosis model or the inferior vena cava (IVC) stenosis model for venous thrombosis, are also commonly employed in preclinical studies. mdpi.comnih.govresearchgate.netahajournals.org These models allow for the evaluation of a compound's efficacy in preventing or reducing thrombus formation under different thrombogenic stimuli and in different vascular beds.
Preclinical studies on various antithrombotic agents in the rat AV shunt model have demonstrated dose-dependent reductions in thrombus weight. nih.govthieme-connect.com For example, one study showed that a compound decreased thrombus formation dose-dependently in this model. nih.gov Similarly, studies on Factor XII inhibition in rats using the AV shunt model have shown significant clot weight reduction. nih.govresearchgate.net
While specific in vivo data for this compound is not provided, a typical preclinical evaluation would involve administering this compound to animals at different doses and then inducing thrombosis using an established model. The reduction in thrombus formation compared to a control group would serve as a measure of this compound's in vivo antithrombotic efficacy.
Identification and Quantification of Preclinical Pharmacodynamic Biomarkers of Anticoagulant Activity
Pharmacodynamic (PD) biomarkers are crucial for understanding the biological effects of an anticoagulant and establishing a link between exposure and response in preclinical studies. These biomarkers can help quantify the degree of anticoagulation achieved by a compound.
For compounds like Factor Xa inhibitors, drug-specific anti-Factor Xa assays are used to measure their anticoagulant activity. jneonatalsurg.comnih.gov Similarly, for direct thrombin inhibitors, assays like dilute thrombin time (dTT) or ecarin clotting time (ECT) can be reliable measures of their activity. jneonatalsurg.com
Preclinical studies often quantify these biomarkers at various time points after administration to assess the onset, duration, and intensity of the anticoagulant effect. mdpi.com This helps in characterizing the pharmacodynamic profile of the compound. For example, studies on Factor XIa inhibitors have shown that inhibition of Factor XI activity is synchronized with prolonged aPTT. frontiersin.org Similarly, rivaroxaban, a Factor Xa inhibitor, has been shown to reduce levels of biomarkers like D-dimers and prothrombin fragment 1 + 2, which reflect thrombin generation. researchgate.net
For this compound, preclinical investigations would involve measuring relevant coagulation parameters and potentially other biomarkers in blood or plasma samples collected from treated animals. The specific biomarkers assessed would depend on the hypothesized mechanism of action of this compound.
Comparative Preclinical Efficacy and Mechanistic Differences with Other Direct Oral Anticoagulants (e.g., Factor Xa inhibitors, other Direct Thrombin Inhibitors)
Comparing the preclinical efficacy and mechanistic differences of this compound with established DOACs, such as Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and other Direct Thrombin Inhibitors (e.g., dabigatran), is essential to understand its potential advantages or disadvantages. ecrjournal.comnih.govplos.org
Factor Xa inhibitors primarily target Factor Xa, a key enzyme in the common pathway of coagulation, thereby reducing thrombin generation. jneonatalsurg.complos.org Direct Thrombin Inhibitors, on the other hand, directly bind to and inhibit thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and inhibiting platelet activation. jneonatalsurg.com
Preclinical studies often compare the antithrombotic efficacy of a novel compound to that of existing DOACs in the same animal models. ahajournals.orgnih.gov These comparisons can reveal differences in potency, efficacy in specific thrombosis models (arterial vs. venous), and potential differences in their impact on hemostasis. For instance, studies comparing Factor IXa inhibitors with Factor Xa inhibitors have explored differences in antithrombotic activity and their relationship with bleeding risk. nih.gov
Mechanistic differences between this compound and other DOACs would be elucidated through a combination of in vitro and in vivo studies. This could involve assessing their specific targets within the coagulation cascade or platelet activation pathways, their binding characteristics, and their effects on various coagulation factors and enzymes. For example, while Factor Xa inhibitors target upstream in the coagulation cascade, Direct Thrombin Inhibitors act downstream by inhibiting thrombin. ecrjournal.comnih.gov
A comparative preclinical evaluation of this compound would aim to position its efficacy and mechanistic profile relative to these established classes of anticoagulants, providing insights into its potential clinical application.
Data Tables
As specific data for "this compound" is not available in the search results, the following tables illustrate the types of data that would be generated during the preclinical investigations described above, using hypothetical values or referencing typical outcomes observed in studies of antithrombotic agents.
Table 1: Hypothetical In Vitro Coagulation Assay Results for this compound
| Assay | Control Plasma | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| PT (seconds) | X ± SD | Y ± SD | Z ± SD | W ± SD |
| aPTT (seconds) | A ± SD | B ± SD | C ± SD | D ± SD |
| TT (seconds) | P ± SD | Q ± SD | R ± SD | S ± SD |
| Peak Thrombin (nM) | M ± SD | N ± SD | O ± SD | K ± SD |
| Endogenous Thrombin Potential (ETP) (nM*min) | E ± SD | F ± SD | G ± SD | H ± SD |
Note: Values (represented by letters) are hypothetical and would be determined experimentally. SD = Standard Deviation.
Table 2: Hypothetical In Vivo Antithrombotic Efficacy of this compound in Rat AV Shunt Model
| Treatment Group | Thrombus Weight (mg) | Percentage Inhibition (%) |
| Vehicle Control | X ± SEM | - |
| This compound (Dose 1) | Y ± SEM | [(X-Y)/X] * 100 |
| This compound (Dose 2) | Z ± SEM | [(X-Z)/X] * 100 |
| This compound (Dose 3) | W ± SEM | [(X-W)/X] * 100 |
| Comparator DOAC (Dose) | V ± SEM | [(X-V)/X] * 100 |
Note: Values (represented by letters) are hypothetical and would be determined experimentally. SEM = Standard Error of the Mean.
Table 3: Hypothetical Preclinical Pharmacodynamic Biomarker Levels Following this compound Administration
| Biomarker | Baseline | This compound (Time Point 1) | This compound (Time Point 2) | This compound (Time Point 3) |
| Anti-Rendix Activity (Units) | < LLOQ | Value 1 | Value 2 | Value 3 |
| aPTT (seconds) | A ± SD | B ± SD | C ± SD | D ± SD |
| Prothrombin Fragment 1+2 (nM) | M ± SD | N ± SD | O ± SD | P ± SD |
| D-dimer (µg/mL) | Q ± SD | R ± SD | S ± SD | T ± SD |
Note: Values (represented by letters) are hypothetical and would be determined experimentally. LLOQ = Lower Limit of Quantification. SD = Standard Deviation.
Structure Activity Relationship Sar and Rational Molecular Design of Rendix Analogs
Delineation of Key Pharmacophoric Elements Essential for Thrombin Inhibitory Activity
Dabigatran (B194492) functions as a competitive, selective, and reversible direct inhibitor of thrombin. mims.com Its design was influenced by previous knowledge of benzamidine-based thrombin inhibitors, such as α-NAPAP. nih.gov Thrombin possesses a well-characterized active site with several subsites (S1, S2, S3, S4) that accommodate specific chemical moieties of inhibitor molecules. For effective thrombin inhibition, key pharmacophoric elements within the inhibitor structure must interact favorably with these subsites.
Based on the structure of dabigatran, the essential pharmacophoric elements for its thrombin inhibitory activity typically include:
A basic group (like the benzamidine (B55565) moiety in related inhibitors or the modified benzimidazole (B57391) system in dabigatran) that interacts with the anionic S1 pocket of thrombin.
Hydrophobic or aromatic groups that occupy the S2 and S4 subsites, contributing to binding affinity and selectivity.
Linker regions connecting these key groups, providing the correct spatial orientation for optimal interaction within the enzyme's active site.
While detailed data on specific binding interactions of every functional group of dabigatran within the thrombin active site were not available in the search results, its classification as a direct thrombin inhibitor derived from a benzamidine-like scaffold strongly suggests these types of interactions are crucial for its activity.
Strategic Modifications for Optimizing Potency, Selectivity, and Prodrug Properties
Rational molecular design in the development of dabigatran involved strategic modifications aimed at improving its therapeutic profile. A key aspect was the conversion of the active compound, dabigatran, into an orally bioavailable prodrug, dabigatran etexilate (Rendix). nih.govnih.gov This involved adding hydrophobic side chains (specifically, ethyl ester and hexyloxycarbonyl carbamide groups) to the dabigatran structure. nih.gov This modification facilitates absorption after oral administration. The prodrug itself is largely inactive and is subsequently hydrolyzed by esterases in the liver and plasma to release the active dabigatran. mims.com
Beyond prodrug design, strategic modifications in SAR studies typically focus on:
Potency: Altering functional groups to enhance binding affinity to the target enzyme (thrombin), often by optimizing interactions within the active site subsites.
Selectivity: Designing modifications that increase affinity for thrombin relative to other related serine proteases (e.g., Factor Xa, trypsin), minimizing off-target effects.
Pharmacokinetic Properties: Modifying the molecule to improve absorption, distribution, metabolism, and excretion (ADME profile), including strategies like prodrug formation to enhance oral bioavailability.
While the search results confirm that dabigatran etexilate was designed as an orally active prodrug nih.gov, specific details on other strategic modifications made to the core dabigatran structure during lead optimization to fine-tune potency or selectivity were not provided in the available snippets.
Impact of Specific Chemical Substitutions (e.g., fluorination) on the Biological Profile of this compound Derivatives
Detailed research findings on the impact of specific chemical substitutions, such as fluorination, on the biological profile (potency, selectivity, pharmacokinetic properties) of this compound (dabigatran etexilate) or dabigatran derivatives were not found in the provided search results. In general SAR studies, introducing specific chemical groups like fluorine can significantly impact a compound's properties by:
Modifying electronic distribution: Fluorine is highly electronegative and can alter the acidity, basicity, and polarity of nearby functional groups, influencing interactions with the target protein.
Affecting lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can impact its absorption and distribution.
Influencing metabolic stability: C-F bonds are generally strong and resistant to metabolic enzymes, which can increase the half-life of a drug.
Altering conformation: The size and electronic properties of fluorine can influence the three-dimensional shape of a molecule, affecting its binding to the target.
To assess the specific impact of such substitutions on this compound derivatives, detailed synthesis and biological evaluation of a series of analogs with systematic variations would be required, followed by analysis of the resulting activity and property data.
Application of Computational Chemistry and Molecular Modeling in this compound Analog Design and Prediction of Binding Interactions
Computational chemistry and molecular modeling play a significant role in modern drug discovery, including the design and optimization of compounds like dabigatran analogs. These techniques can be used to:
Predict binding modes: Docking studies can simulate how a molecule might fit into the active site of the target protein (thrombin), predicting the key interactions and optimal orientation.
Estimate binding affinity: Computational methods can estimate the strength of the interaction between the inhibitor and the enzyme, helping to prioritize promising analogs.
Design new analogs: By analyzing the interactions of existing compounds, computational tools can suggest modifications to improve binding or other properties.
Study structure-activity relationships (SAR): QSAR (Quantitative Structure-Activity Relationship) models can be built to correlate structural features with biological activity, allowing for the prediction of activity for un Mansizd compounds.
Assess pharmacokinetic properties: In silico models can predict ADME properties, aiding in the design of compounds with favorable profiles.
Metabolic Transformations and Biotransformation Pathways of the Chemical Compound Rendix Preclinical and in Vitro Contexts
Identification and Structural Elucidation of Major Metabolites in Preclinical Species and In Vitro Systems
Following oral administration, Rendix (dabigatran etexilate methanesulfonate) is rapidly converted to its active form, dabigatran (B194492) frontiersin.orgmdpi.comtga.gov.auahajournals.org. This conversion involves the hydrolysis of the ester groups present in the prodrug structure. Preclinical studies and in vitro investigations have identified dabigatran as the predominant metabolite in plasma ahajournals.org.
Beyond the conversion of the prodrug to the active drug, dabigatran itself undergoes further metabolism. The major metabolic pathway for dabigatran in humans is glucuronidation researchgate.net. In vitro studies and analyses of biological samples have led to the identification and structural elucidation of several acyl glucuronide metabolites of dabigatran tga.gov.auwikidoc.orgdrugbank.com. These glucuronides are formed through the conjugation of glucuronic acid to the carboxylate functional group of dabigatran researchgate.net. Four positional isomers of dabigatran acyl glucuronide (1-O, 2-O, 3-O, and 4-O-acylglucuronide) have been identified, each typically accounting for less than 10% of the total dabigatran-related compounds in plasma wikidoc.org. Preclinical species, such as rats and Rhesus monkeys, have been shown to generate these same acyl glucuronides in significant amounts, indicating their relevance for preclinical safety assessment europa.eu.
Role of Specific Hepatic and Intestinal Esterases (CES1, CES2) in this compound Metabolism
The initial and critical step in the biotransformation of this compound to the active dabigatran is the hydrolysis of its ester linkages. This process is primarily catalyzed by carboxylesterases (CES), specifically hepatic carboxylesterase 1 (CES1) and intestinal carboxylesterase 2 (CES2) frontiersin.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov.
Dabigatran etexilate is a double prodrug, and its conversion to dabigatran involves sequential hydrolysis researchgate.netnih.govresearchgate.net. Intestinal CES2 is primarily responsible for hydrolyzing the carbamate (B1207046) ester group of dabigatran etexilate frontiersin.orgresearchgate.netnih.govresearchgate.net. Subsequently, hepatic CES1 hydrolyzes the ethyl ester group, leading to the formation of the active dabigatran frontiersin.orgresearchgate.netnih.govresearchgate.net. Both CES1 and CES2 activities are required for the complete and efficient conversion of the prodrug to the active metabolite nih.gov.
In vitro studies using recombinant human CES1 and CES2, as well as human intestinal microsomes (HIM) and human liver S9 fractions (HLS9), have demonstrated the distinct but complementary roles of these enzymes. CES1 exhibits high hydrolytic activity towards the ethyl ester moiety, while CES2 is highly active against the carbamate ester moiety nih.gov. The sequential exposure of dabigatran etexilate to HIM followed by HLS9 in vitro effectively mimics the in vivo absorption and metabolism process after oral administration, resulting in near-complete conversion to dabigatran researchgate.netnih.gov.
While CES1 is highly expressed in the liver, CES2 is predominantly found in the intestine frontiersin.orgnih.govresearchgate.net. This differential tissue distribution supports the proposed sequential hydrolysis pathway, where the prodrug is first acted upon by intestinal CES2 during absorption, followed by further metabolism by hepatic CES1 researchgate.net. Studies have indicated little cross-reactivity between CES1 and CES2 for these specific hydrolysis steps of dabigatran etexilate nih.gov.
Variability in the activity and expression of CES1 and CES2, potentially influenced by genetic polymorphisms, can impact the rate of dabigatran etexilate hydrolysis and consequently affect the plasma concentrations of the active drug frontiersin.orgmdpi.comnih.govresearchgate.net.
Characterization of Glucuronidation Pathways and the In Vitro Activity of Glucuronidated Metabolites
Following its formation, dabigatran undergoes significant phase II metabolism, primarily through glucuronidation tga.gov.auresearchgate.netwikidoc.orgdrugbank.com. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes responsible for attaching glucuronic acid to various substrates europa.euinoncology.esresearchgate.netdroracle.ai.
In the case of dabigatran, glucuronidation occurs at the carboxylate functional group, leading to the formation of acyl glucuronides researchgate.net. This is the major metabolic pathway for dabigatran in humans researchgate.net. In vitro studies have characterized the formation of these glucuronides, and UGT2B15 has been identified as a major UGT isoform involved in dabigatran glucuronidation researchgate.net.
The formation of these water-soluble glucuronides facilitates the elimination of dabigatran and its metabolites from the body, primarily via renal excretion europa.euresearchgate.net.
Implications of Metabolite Formation on the Overall Pharmacological Profile of the Compound
The metabolic transformation of this compound is fundamental to its pharmacological action. As a prodrug, this compound (dabigatran etexilate) itself has no significant pharmacological activity tga.gov.aufda.gov. Its therapeutic effect is entirely dependent on its conversion to the active metabolite, dabigatran, through the hydrolytic action of carboxylesterases, primarily CES1 and CES2 frontiersin.orgmdpi.comtga.gov.auahajournals.orgdrugbank.comahajournals.orgfda.gov.
The rapid and nearly complete conversion of the prodrug to dabigatran after oral administration ensures that therapeutically relevant concentrations of the active drug are achieved ahajournals.orginoncology.es. The subsequent glucuronidation of dabigatran, while a pathway for elimination, yields metabolites that retain significant pharmacological activity wikidoc.orgdrugbank.comahajournals.org. This means that the anticoagulant effect of this compound is not solely attributable to dabigatran but also to its active acyl glucuronide metabolites.
The formation of these active metabolites has several implications for the pharmacological profile:
Onset of Action: The rapid hydrolysis of the prodrug contributes to the relatively quick onset of anticoagulant effect after oral administration ahajournals.org.
Variability: Interindividual variability in the activity of CES enzymes and UGTs can influence the rate and extent of metabolite formation, potentially leading to variations in drug exposure and response frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net.
Drug Interactions: While dabigatran is not significantly metabolized by cytochrome P450 enzymes, the metabolism of this compound and dabigatran by esterases and UGTs respectively, presents potential for drug interactions involving inhibitors or inducers of these enzymes ahajournals.orgwikidoc.orginoncology.es.
Emerging Research Directions and Advanced Methodologies for Rendix Investigation
Exploration of Novel Synthetic Routes for Rendix and Structurally Distinct Analogs
Developing efficient and scalable synthetic routes for this compound is a critical aspect of its investigation. Novel synthetic methodologies are being explored to improve yield, purity, and sustainability, moving beyond initial discovery-phase syntheses. This includes investigating alternative reaction pathways, exploring catalytic methods, and optimizing reaction conditions. rub.debenthamdirect.comstudyrocket.co.uk The aim is to facilitate the production of this compound for extensive preclinical studies and potentially for future development.
Furthermore, the exploration of synthetic routes extends to the creation of structurally distinct analogs of this compound. This is crucial for structure-activity relationship (SAR) studies, allowing researchers to understand how modifications to the this compound structure impact its biological activity and physicochemical properties. Techniques such as combinatorial chemistry and parallel synthesis are valuable in generating diverse libraries of analogs for screening. ugent.be Recent advances in biocatalysis are also being explored to potentially offer shorter, more efficient, and sustainable routes for synthesizing small molecule active pharmaceutical ingredients and their analogs. acs.orgnih.gov
Conceptual Data Table: this compound Synthesis Route Comparison
| Synthetic Route | Key Steps (Conceptual) | Overall Yield (%) (Conceptual) | Purity (%) (Conceptual) | Advantages (Conceptual) | Disadvantages (Conceptual) |
| Route A (Initial) | 5 | 15 | >90 | Rapid initial access | Low yield, uses harsh reagents |
| Route B (Optimized) | 4 | 35 | >95 | Improved yield, milder conditions | Requires specialized catalyst |
| Route C (Novel) | 3 | 45 | >97 | Higher efficiency, sustainable | Requires further validation |
Note: This table presents conceptual data to illustrate the comparison of different synthetic routes. Actual data would be generated through experimental synthesis and analysis.
Investigation of Potential Off-Target Interactions and Receptor Binding Beyond Thrombin
While this compound may have an intended primary target, a thorough investigation of potential off-target interactions is essential to understand its complete pharmacological profile and potential for unintended effects. frontiersin.orgnih.govnih.gov Although the provided context mentions thrombin, research is actively exploring this compound's binding affinity and functional effects on a broad spectrum of other biological targets, including various receptors, enzymes, ion channels, and transporters. reactionbiology.com
Advanced screening platforms, such as cell microarrays and high-throughput binding assays, are employed to identify interactions with thousands of potential targets. criver.comcreative-diagnostics.com Computational approaches, including docking simulations and similarity ensemble approaches, play a significant role in predicting potential off-targets based on the chemical structure of this compound. frontiersin.orgnih.govnih.gov Understanding these off-target interactions is crucial for assessing potential safety liabilities and can also reveal unforeseen therapeutic opportunities. frontiersin.orgcriver.com Kinetic selectivity studies are also vital to understand the temporal binding of this compound to both its intended target and off-targets, which can influence the therapeutic window. enzymlogic.com
Conceptual Research Finding: Off-Target Screening Results
Initial off-target screening of this compound against a panel of 100 common targets revealed potential interactions with a limited number of unintended proteins. Further investigation using concentration-response studies confirmed weak binding to a G protein-coupled receptor (GPCR) subtype and moderate inhibition of a specific enzyme activity, in addition to its primary interaction. These findings necessitate further studies to determine the biological relevance of these off-target interactions.
Development and Application of Advanced Analytical Techniques for Comprehensive Characterization of this compound and its Biotransformation Products
Comprehensive analytical characterization of this compound is fundamental to ensure its identity, purity, structure, and physicochemical properties. museonaturalistico.itric-biologics.com Advanced analytical techniques are continuously being developed and applied to gain deeper insights into this compound and its behavior in biological systems.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are indispensable for separating, identifying, and quantifying this compound and its related substances, including impurities and degradation products. museonaturalistico.itiltusa.comlongdom.org Mass spectrometry provides detailed information about the molecular weight and structure of this compound and its biotransformation products (metabolites). museonaturalistico.itlongdom.org Tandem MS (MS/MS) allows for detailed structural elucidation.
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for confirming the structure of this compound, identifying functional groups, and studying molecular interactions. museonaturalistico.it NMR, in particular, provides detailed information about the molecular structure and dynamics.
Investigating the biotransformation of this compound in biological systems requires the application of these advanced analytical techniques to identify and characterize metabolites. This involves analyzing biological matrices such as plasma, urine, and tissue samples. museonaturalistico.itlongdom.org Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Conceptual Data Table: Analytical Characterization Summary of a this compound Batch
| Analytical Technique | Parameter Measured (Conceptual) | Observed Value (Conceptual) | Acceptance Criteria (Conceptual) |
| UHPLC-MS | Purity | 98.7% | >95.0% |
| ESI-MS | Molecular Weight | 455.1 g/mol | ±0.2 g/mol |
| 1H NMR | Structural Confirmation | Consistent with proposed structure | Matches reference spectrum |
| KF Titration | Water Content | 0.5% | <1.0% |
Note: This table presents conceptual data to illustrate typical analytical characterization parameters. Actual data would be obtained through experimental analysis of a this compound sample.
Translational Research Frameworks from Preclinical Findings to Novel Compound Development and Mechanistic Understanding
Translational research is a critical bridge that connects basic scientific discoveries about this compound to potential clinical applications. nih.govleicabiosystems.comresearchgate.netbms.comdndi.org This involves a strategic framework to move findings from preclinical studies (in vitro and in vivo) towards the development of this compound as a potential therapeutic agent and to deepen the understanding of its mechanism of action in a biological context. nih.govleicabiosystems.com
Key aspects of this translational framework include:
Translating Preclinical Efficacy and Safety Signals: Evaluating how findings from cell-based assays and animal models might translate to human biology. nih.govnih.govfrontiersin.org This involves careful consideration of species differences and the limitations of preclinical models. bnos.org.uk
Identifying and Validating Biomarkers: Research is focused on identifying biomarkers that can be measured in patients to indicate this compound's activity, monitor its effects, and potentially predict patient response.
Integrating Multidisciplinary Data: Translational research for this compound involves integrating data from various disciplines, including medicinal chemistry, pharmacology, toxicology, and potentially clinical observations. leicabiosystems.com
Reverse Translation: Insights gained from early clinical investigations or observations can also inform further basic research on this compound, leading to a better understanding of its mechanism of action or identifying new research avenues. nih.gov
Establishing Preclinical-to-Clinical Correlations: Efforts are made to establish correlations between preclinical data (e.g., target engagement, pharmacokinetic profiles) and early clinical observations to inform dose selection and study design in future human trials. nih.govnih.gov
Conceptual Research Finding: Translational Study Insight
Preclinical studies in a relevant animal model indicated that this compound achieved target engagement at a specific plasma concentration. Translational research efforts are now focused on developing an assay to measure this compound concentration in human plasma and correlating preclinical exposure-response data with early indicators of activity observed in in vitro human cell systems to predict a potential therapeutic range for initial human studies.
Q & A
Q. What is the primary methodological purpose of including an appendix in a research paper?
Appendices serve to house supplementary materials that enhance reproducibility and transparency without disrupting the main text. These include raw datasets, detailed statistical computations, experimental protocols, and research instruments (e.g., questionnaires). By separating non-essential but supportive content, appendices allow readers to verify findings or delve deeper into methodologies . Methodological Tip: Use appendices for materials that are cited in the main text but too voluminous for inline presentation, ensuring clarity and conciseness in the core narrative .
Q. What materials are essential to include in appendices to ensure experimental reproducibility?
Critical materials include:
- Raw data : Full datasets or representative samples (e.g., spectrometer outputs, lab recordings) .
- Research instruments : Questionnaires, survey forms, or device specifications (e.g., camera models, software versions) .
- Statistical derivations : Code snippets, algorithm flowcharts, or complex calculations .
- Ethical documentation : Informed consent forms or institutional review board (IRB) approvals . Methodological Tip: Label materials with sequential identifiers (e.g., Appendix A.1, B.2) and align their order with in-text citations .
Q. How should appendices be structured and referenced in the main text?
Q. How can researchers resolve contradictions in datasets when presenting them in appendices?
Contradictory data should be contextualized within appendices using:
- Annotated tables : Highlight discrepancies with footnotes explaining potential sources (e.g., calibration errors, sampling biases) .
- Comparative analyses : Include statistical tests (e.g., chi-square, t-tests) to quantify variability .
- Methodological appendices : Detail alternative hypotheses or pilot studies that explore the contradictions . Methodological Tip: Use appendices to transparently address limitations, reinforcing the study’s rigor .
Q. What strategies optimize the integration of large-scale statistical computations into appendices?
- Modular presentation : Split computations into logical sections (e.g., Appendix D.1: Regression Models; D.2: Sensitivity Analysis) .
- Visual aids : Flowcharts or pseudocode can clarify complex algorithms .
- Validation appendices : Include benchmark datasets or cross-validation results to demonstrate computational accuracy . Methodological Tip: Use standardized formats (e.g., R/Python scripts in fixed-width fonts) to enhance readability .
Q. When should raw data be placed in appendices versus summarized in the main text?
- Include in appendices :
- High-volume data (e.g., 100+ survey responses) .
- Intermediate results critical for replication (e.g., pre-processed datasets) .
- Summarize in main text :
- Key trends or statistically significant findings .
Methodological Criteria: Prioritize main-text summaries for readability and appendices for granularity. Justify inclusions via peer-review standards or journal guidelines .
Q. How can appendices enhance transparency in interdisciplinary research?
- Cross-disciplinary annotations : Define field-specific terminology in a glossary appendix .
- Collaborative documentation : Include correspondence with co-authors or external experts to clarify decision-making processes .
- Data repositories : Link appendices to external databases (e.g., Dryad, Zenodo) for public access . Methodological Tip: Use appendices to bridge disciplinary gaps, ensuring accessibility for diverse audiences .
Methodological Best Practices
- Reproducibility : Appendices must enable independent verification. Include step-by-step protocols and version-controlled software .
- Ethical compliance : Anonymize sensitive data (e.g., redact participant names) while retaining analytical utility .
- Peer-review readiness : Align appendix structure with target journal guidelines (e.g., Reviews in Inorganic Chemistry requires appendix tables labeled as "Table A.1") .
Q. Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
